2-(4-Chlorophenyl)-2-phenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPUGNBNEKEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404574 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21771-88-0 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl 2 Phenylacetic Acid
Established Synthesis Pathways
The synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid can be approached through various established chemical transformations. These pathways often involve the initial construction of a diaryl precursor, which is subsequently converted to the final carboxylic acid product.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the synthesis of aryl ketones, which are valuable precursors for the target molecule. nih.govsemanticscholar.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov
To synthesize this compound, a common strategy begins with the preparation of (4-chlorophenyl)(phenyl)methanone. This can be achieved via two primary Friedel-Crafts routes:
The acylation of benzene (B151609) with 4-chlorobenzoyl chloride.
The acylation of chlorobenzene (B131634) with benzoyl chloride.
The resulting (4-chlorophenyl)(phenyl)methanone serves as a key intermediate. The conversion of this diaryl ketone to the final diarylacetic acid product requires subsequent chemical modifications. A multi-step sequence, analogous to the Willgerodt–Kindler reaction followed by hydrolysis, can be employed. This involves converting the ketone into a thioamide, which is then hydrolyzed to the carboxylic acid. Another potential route involves the reduction of the ketone to the corresponding diarylmethanol, followed by conversion to a diarylmethyl halide and subsequent carboxylation via a Grignard reagent or nitrile hydrolysis.
Intramolecular Friedel-Crafts acylation is also a powerful tool, particularly for the synthesis of cyclic ketones like tetralones from arylbutyric acids. researchgate.netresearchgate.net For instance, the cyclization of γ-phenyl-γ-(p-chlorophenyl)butyric acid can yield 4-(p-chlorophenyl)tetralone, a related structural motif. nih.gov
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.com This reaction is widely used for synthesizing biaryl compounds, diarylmethanes, and other complex structures under relatively mild conditions. youtube.comacs.orgresearchgate.net
Several strategies can be envisioned for the synthesis of the this compound scaffold using this methodology:
Coupling of a Benzyl (B1604629) Halide: A palladium catalyst can facilitate the coupling of a substituted benzyl halide, such as α,4-dichlorotoluene, with phenylboronic acid to form a diarylmethane. Subsequent oxidation of the benzylic carbon would yield the desired carboxylic acid. The reaction tolerates a wide range of functional groups, making it a robust choice. rsc.org
Acylative Coupling: A more direct approach involves the acylative Suzuki-Miyaura coupling. This method couples an arylboronic acid with an acyl chloride. nih.gov For example, the reaction between phenylboronic acid and 4-chlorobenzoyl chloride could potentially be optimized to form (4-chlorophenyl)(phenyl)methanone, the same key intermediate as in the Friedel-Crafts approach, which would then be converted to the final product. nih.gov
Coupling with an α-Halo Ester: A convergent approach would involve coupling an α-halo-phenylacetate derivative, such as methyl 2-bromo-2-(4-chlorophenyl)acetate, with phenylboronic acid. This would directly form the carbon skeleton of the target molecule's ester, which can then be hydrolyzed.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Ester Hydrolysis Routes
Many synthetic pathways for carboxylic acids conclude with the hydrolysis of a corresponding ester. This approach allows for the use of esters as protecting groups for the carboxylic acid functionality during preceding reaction steps that might be sensitive to acidic protons. The hydrolysis can be performed under either acidic or basic conditions. google.com
A typical synthetic sequence would involve first preparing the methyl or ethyl ester of this compound. This could be accomplished via one of the C-C bond-forming reactions previously described (e.g., Suzuki coupling leading to an ester) or through other routes like the hydrolysis of a 1-(4-chlorophenyl)-2,2,2-trichloro-1-phenylethane precursor in the presence of an alcohol. chemicalbook.com
Once the ester is obtained, it is converted to the carboxylic acid.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is an equilibrium process. google.com
Base-Promoted Hydrolysis (Saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and proceeds to completion, forming the carboxylate salt. google.com A subsequent acidification step is required to protonate the carboxylate and yield the final this compound. A procedure for a related compound involves dissolving the ester in methanol (B129727) and heating it with KOH, followed by acidification with HCl.
Alpha-Chlorination of Phenylacetic Acid and Analogues
The selective chlorination at the alpha-carbon of phenylacetic acid and its derivatives is a key transformation for producing important synthetic intermediates. This process yields α-chlorophenylacetic acids, which are valuable synthons for further chemical modifications.
The Hell–Volhard–Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. The reaction is typically carried out by treating the carboxylic acid with a halogen (e.g., Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃ or PCl₃).
The mechanism involves the in situ formation of an acyl halide, which is crucial for the reaction to proceed. The acyl halide readily tautomerizes to its enol form. This enol then undergoes electrophilic attack by the halogen to form the α-halo acyl halide. Finally, hydrolysis of the α-halo acyl halide yields the α-halo carboxylic acid product. While the traditional HVZ reaction is robust, adaptations are often necessary to improve yields and selectivity, especially with substituted phenylacetic acids where competing aromatic ring halogenation can occur.
A modern and efficient method for the α-selective chlorination of phenylacetic acids utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent with a catalytic amount of phosphorus trichloride (B1173362) (PCl₃). This approach offers high yields and selectivity for the α-chloro product, avoiding the competing electrophilic aromatic chlorination that can be an issue with other methods.
This method has been successfully applied to a range of para-substituted phenylacetic acids, including 4-chlorophenylacetic acid, to produce the corresponding α-chloro derivatives. The reaction is typically performed under solvent-free conditions, making it an environmentally favorable option.
For the synthesis of 2-Chloro-2-(4-chlorophenyl)acetic acid, 4-chlorophenylacetic acid is treated with catalytic PCl₃ and TCCA at elevated temperatures. The reaction proceeds rapidly to give the desired product in high yield.
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorophenylacetic acid | PCl₃ (catalytic), TCCA | 90 | 72 | [RSC Adv., 2015, 5, 12298-12303] |
Alternative Synthetic Routes from Precursors
Several methods have been developed for the synthesis of this compound, starting from different precursors. These routes offer alternative strategies that can be selected based on the availability of starting materials, desired scale, and reaction efficiency.
Utilizing o-chloroacetophenone and p-chlorophenol
One documented synthetic pathway begins with o-chloroacetophenone and p-chlorophenol. google.com This method involves a multi-step process to first generate an intermediate, which is then converted to the final acid product.
The initial step involves the reaction of o-chloroacetophenone with p-chlorophenol in the presence of sodium hydroxide and copper powder under a nitrogen atmosphere. This mixture is heated at temperatures between 125°C and 130°C for 10 hours. This reaction forms the key intermediate, 1-(2-(4-chlorophenoxy)phenyl) ethyl ketone. google.com
Following the formation of the ketone intermediate, the crude product is reacted with sublimed sulfur and morpholine (B109124) under reflux for five hours. The resulting mixture then undergoes hydrolysis with concentrated hydrochloric acid and glacial acetic acid. This final step yields 2-(2-(4-chlorophenyl)-phenyl)acetic acid. This route is noted for improving upon existing synthesis methods by reducing the severity of reaction conditions. google.com
Methyl 2-bromophenylacetate and 4-chlorophenol (B41353) Condensation
An alternative route involves the condensation of Methyl 2-bromophenylacetate with 4-chlorophenol. This synthesis also proceeds through an intermediate ester, which is subsequently hydrolyzed.
In this procedure, Methyl 2-bromophenylacetate and 4-chlorophenol are dissolved in dioxane. To this solution, cesium carbonate and copper(I) chloride are added, along with N,N-dimethylglycine. The suspension is heated to a reflux temperature of 110°C and stirred for four days under an inert nitrogen atmosphere. This process yields the methyl ester intermediate, 2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester, with a high yield of 95%. google.com
The final step is the hydrolysis of the methyl ester. The isolated ester is dissolved in methanol, and potassium hydroxide is added. The solution is heated at 60°C for three hours. After cooling and removing the methanol, water is added, and the mixture is acidified with hydrochloric acid to a pH of 1. This causes the final product, [2-(4-chloro-phenoxy)-phenyl]-acetic acid, to crystallize, affording an 87% yield for this step. google.com
Stereochemical Control in Synthesis
The this compound molecule possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. For many pharmaceutical applications, isolating a single enantiomer is crucial. While direct asymmetric synthesis methods for this specific compound are not widely detailed, stereochemical control is typically achieved through chiral resolution of the racemic mixture. wikipedia.org
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org The most common method for acidic compounds like this compound is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. wikipedia.org The resulting products are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.comwikipedia.org
For example, in the resolution of closely related α-(phenoxy)phenylacetic acid derivatives, chiral naphthylalkylamines have been successfully used as resolving agents. The process involves forming a solid, enantiomerically enriched acid-base salt which can be isolated. After separation, the chiral base is removed by acidification, yielding the desired enantiomerically pure acid. google.com This general principle is a standard and applicable method for achieving stereochemical control for the title compound. Another advanced technique that has been applied to similar molecules is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing product yield and purity while ensuring economic viability and safety. Research into the synthesis of this compound and its precursors has identified key conditions that influence the outcome of the reaction.
In the synthesis starting from o-chloroacetophenone and p-chlorophenol, the use of sodium hydroxide as the base and copper powder as a catalyst at a reaction temperature of 125-130°C for 10 hours were identified as preferable conditions. This method is described as an improvement over other routes, suggesting an optimization that leads to better yields and less stringent reaction conditions. google.com
For the condensation of Methyl 2-bromophenylacetate and 4-chlorophenol, specific conditions have been detailed that lead to high yields. The use of cesium carbonate as the base and copper(I) chloride as the catalyst in dioxane at 110°C for 4 days resulted in a 95% yield of the intermediate ester. The subsequent hydrolysis step, using potassium hydroxide in methanol at 60°C for 3 hours, proceeded with an 87% yield. google.com
The following table summarizes the reaction conditions for the two alternative synthetic routes discussed:
| Parameter | Route 2.1.5.1 | Route 2.1.5.2 (Step 1: Esterification) | Route 2.1.5.2 (Step 2: Hydrolysis) |
| Reactants | o-chloroacetophenone, p-chlorophenol | Methyl 2-bromophenylacetate, 4-chlorophenol | 2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester |
| Solvent | Not specified | Dioxane | Methanol |
| Base | Sodium hydroxide | Cesium carbonate | Potassium hydroxide |
| Catalyst | Copper powder | Copper(I) chloride, N,N-dimethylglycine | Not applicable |
| Temperature | 125-130°C | 110°C | 60°C |
| Time | 10 hours | 4 days | 3 hours |
| Yield | Not specified | 95% | 87% |
This table presents a summary of reaction conditions based on available literature for the synthesis of this compound and its intermediates.
Purification Techniques for Research Applications
Following synthesis, purification of the crude this compound is essential to remove unreacted starting materials, catalysts, and byproducts, ensuring a high-purity final product for research applications. The purification methods typically involve a series of extraction and crystallization steps.
In the method starting from o-chloroacetophenone, the purification process begins after hydrolysis. The resulting solid is dissolved in ethyl acetate (B1210297), washed with a sodium bicarbonate solution, and the organic layer is dried. The solvent is evaporated to yield a black solid. This solid is then dissolved in a 3N sodium hydroxide solution, and impurities are removed by extraction with a mixture of ethyl acetate and sherwood oil. The aqueous layer is then acidified with concentrated hydrochloric acid, causing a brown solid to precipitate. This solid is further purified by boiling for two hours with a mixture of sherwood oil and toluene, followed by cooling and filtration to obtain the final product. google.com
For the synthesis involving Methyl 2-bromophenylacetate, purification of the intermediate ester involves adjusting the pH to 1, followed by extraction with ethyl acetate. The organic phase is washed with saturated brine, dried over magnesium sulphate, and concentrated under vacuum. google.com The final acid product is purified by crystallization. After hydrolysis, the reaction mixture is cooled, and water is added. The pH is adjusted to 1 with hydrochloric acid, which induces the crystallization of the product. The resulting crystals are then collected by filtration and dried in a vacuum. google.com
Synthesis of Related Analogs and Precursors for this compound Research
Research on this compound often involves the synthesis of its precursors and various structural analogs to explore structure-activity relationships or develop new synthetic routes.
A common precursor for phenylacetic acids is the corresponding benzyl cyanide. For instance, p-chlorophenylacetic acid can be synthesized by the hydrolysis of p-chlorobenzyl cyanide. This reaction can be carried out in an alkaline aqueous solution using a phase-transfer catalyst. researchgate.net Phenylacetic acid itself is commonly prepared by the acid hydrolysis of benzyl cyanide with sulfuric acid and water, followed by purification via distillation. google.com
The synthesis of analogs, such as di-(p-chlorophenyl)acetic acid, has also been well-documented. This compound can be prepared from 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (DDT). The synthesis involves refluxing DDT with potassium hydroxide in diethylene glycol. The purification involves filtering insoluble materials, treating the filtrate with activated carbon (Norit), acidifying with sulfuric acid to precipitate the product, and then recrystallizing from ethanol (B145695) and water. Other analogs, such as α-chlorophenylacetic acids, can be prepared from phenylacetic acids via α-selective chlorination using agents like trichloroisocyanuric acid (TCCA) with catalytic phosphorus trichloride under solvent-free conditions. chemimpex.com
The synthesis of precursors and analogs is crucial for building a comprehensive understanding of the chemistry and potential applications of this compound.
Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of individual atoms.
A ¹H NMR spectrum would provide critical information for the structural confirmation of 2-(4-Chlorophenyl)-2-phenylacetic acid. The spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the protons on the two aromatic rings (the phenyl and the 4-chlorophenyl groups), a characteristic signal for the single proton on the chiral carbon (the methine proton), and a signal for the acidic proton of the carboxylic acid group. The chemical shift (δ, in ppm), the splitting pattern (multiplicity), and the integration (number of protons) of each signal would be analyzed to confirm the connectivity of the atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Distinct signals would be expected for the carboxylic acid carbon, the methine carbon, and the various carbons of the two aromatic rings. The chemical shifts of the aromatic carbons would help confirm the substitution pattern on both the phenyl and 4-chlorophenyl rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁ClO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular mass (246.0447 g/mol ). The mass spectrum would also display a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). Furthermore, analysis of the fragmentation pattern could provide additional structural information by showing the masses of smaller fragments resulting from the breakdown of the molecule in the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of a non-volatile solid compound. A validated HPLC method would be used to separate this compound from any impurities, such as starting materials, byproducts, or degradation products. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the compound absorbs light. Commercial suppliers indicate a purity of ≥95% is achievable. americanchemicalsuppliers.com
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include a broad O-H stretch from the carboxylic acid group, a sharp C=O (carbonyl) stretch, C-H stretching bands for the aromatic and methine protons, C=C stretching bands for the aromatic rings, and a C-Cl stretching band.
Pharmacological Investigations of 2 4 Chlorophenyl 2 Phenylacetic Acid
In Vitro Pharmacological Activity
The in vitro pharmacological profile of compounds structurally related to 2-(4-Chlorophenyl)-2-phenylacetic acid has been a subject of scientific inquiry, revealing a spectrum of biological activities. These studies are crucial in elucidating the potential mechanisms of action and therapeutic applications of this chemical class.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of phenylacetic acid derivatives are a significant area of research. The presence of a 4-chlorophenyl group, in particular, is a feature of several compounds with known anti-inflammatory effects.
The active site of the COX-2 enzyme contains a catalytic zinc ion that is crucial for its function. While specific studies detailing the interaction of this compound with this zinc ion are not available, the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves interaction with key residues within the enzyme's active site. jchps.com It is plausible that the carboxylic acid group of this compound could interact with the catalytic domain of COX-2.
Inhibition of COX-2 leads to a downstream reduction in the synthesis of prostaglandins, such as prostaglandin (B15479496) E₂ (PGE₂), which are key mediators of inflammation and pain. plos.orgnih.gov Studies on various anti-inflammatory compounds have consistently shown that inhibition of the COX pathway results in decreased PGE₂ production. mdpi.comiastate.edunih.gov For example, a novel selective PGE₂ synthesis inhibitor demonstrated anti-pyretic and anti-inflammatory effects in animal models. brieflands.com Although direct evidence for this compound is lacking, its potential as a COX-2 inhibitor would imply an ability to reduce PGE₂ synthesis.
Potential Antimicrobial Effects
Phenylacetic acid and its derivatives have been investigated for their antimicrobial properties. Phenylacetic acid itself has demonstrated antibacterial activity. plos.org The introduction of a chlorophenyl group could modulate this activity. Studies on other chlorinated phenylacetic acid derivatives have reported antimicrobial effects against various bacterial and fungal strains. For instance, N-phenylacetamide derivatives containing a 4-arylthiazole moiety have been synthesized and shown to have in vitro antibacterial activity. tbzmed.ac.ir
Anticancer Activity Research
The anticancer potential of phenylacetic and phenylacetamide derivatives has been an active area of research. Phenylacetate (B1230308) has been shown to have anti-proliferative effects on various cancer cell lines. Derivatives with modifications, such as the inclusion of a 4-chlorophenyl group, have been synthesized and evaluated for their cytotoxic effects. For example, various phenylacetamide derivatives have demonstrated cytotoxic activity against cancer cell lines such as PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). semanticscholar.org The IC50 values for some of these related compounds are presented in the table below.
| Compound | Cell Line | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 52 |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | 80 |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 | 100 |
| Imatinib (reference) | PC3 | 40 |
| Imatinib (reference) | MCF-7 | 98 |
This table is based on data for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to the subject compound.
Enzyme Inhibition Studies (e.g., Phospholipase A and Acyltransferase Enzymes)
While direct and extensive research on the inhibitory effects of this compound on phospholipase A2 (PLA2) and acyl-CoA:cholesterol acyltransferase (ACAT) is not widely documented in publicly available literature, the structural motifs present in the molecule suggest potential interactions with these enzymes. Both PLA2 and ACAT are significant targets in the development of treatments for inflammatory diseases and atherosclerosis, respectively. nih.govscbt.com
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a process implicated in the development of atherosclerosis. nih.gov Several inhibitors of ACAT containing a diphenylacetamide or related scaffold have been identified. nih.govnih.gov For example, a series of fatty acid anilides have been shown to inhibit ACAT in vitro. nih.gov Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against ACAT, although experimental verification is needed.
To illustrate the potential for enzyme inhibition by compounds with similar backbones, the following table presents data for related structures against ACAT.
| Compound | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| Substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea | Acyl-CoA: Cholesterol Acyltransferase (ACAT) | 17 nM |
| 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | Acyl-CoA: Cholesterol Acyltransferase (ACAT) | <50 nM |
Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For this compound, SAR studies would involve systematically modifying its structure and evaluating the impact of these changes on its pharmacological properties.
Influence of Substituents on Biological Activity
The nature and position of substituents on the aromatic rings of this compound are expected to significantly influence its biological activity.
The presence of a halogen atom, such as the chlorine in this compound, can profoundly affect a molecule's physicochemical properties and, consequently, its biological activity. Halogens can influence lipophilicity, electronic character, and steric profile. nih.gov The position of the halogen substituent is also critical. Studies on substituted benzoic acids have shown that the acidity, a property that can affect biological interactions, varies with the position of the chloro substituent, with the ortho isomer generally being the most acidic. pearson.com
The following table illustrates the effect of halogen substitution patterns on the biological activity of a series of 2,3-benzodiazepine analogues, highlighting the importance of the substituent's position.
| Compound Series | Substituent Position | Relative Biological Activity |
|---|---|---|
| Chlorophenyl-2,3-benzodiazepines | meta-Chloro | Higher activity |
| Chlorophenyl-2,3-benzodiazepines | ortho-Chloro | Lower activity |
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings of this compound would be expected to modulate its electronic properties and, therefore, its biological activity. EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density of the aromatic ring, which can affect binding to electron-deficient pockets in a biological target. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density and can favor interactions with electron-rich sites. mdpi.comnih.gov
The table below provides an example of how electron-donating and electron-withdrawing groups can influence the biological activity of a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides.
| Compound Series | Substituent Type | Effect on FOXM1-Inhibitory Activity |
|---|---|---|
| N-phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-Withdrawing (-CN) | Decreased FOXM1 expression |
| N-phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-Donating (-CH3) | Inactive |
Stereochemical Influences on Pharmacological Behavior
The this compound molecule contains a chiral center at the carbon atom bearing the two phenyl rings and the carboxylic acid group. This means the compound can exist as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers. nih.gov
While specific studies on the resolution and differential biological evaluation of the enantiomers of this compound are not extensively reported, research on structurally similar compounds underscores the importance of stereochemistry. For example, in a study of 3-(p-chlorophenyl)-4-aminobutanoic acid, the R(+) enantiomer was found to be significantly more potent than the S(-) enantiomer. nih.gov This highlights that the specific three-dimensional arrangement of the atoms is critical for effective interaction with the biological target.
The following table demonstrates the differential pharmacological activity of enantiomers for a related compound.
| Compound | Enantiomer | Relative Pharmacological Activity |
|---|---|---|
| 3-(p-Chlorophenyl)-4-aminobutanoic acid | R(+) | 4.2-9.2-fold more effective than S(-) |
| S(-) | Less effective |
Molecular Modeling and Computational Approaches in SAR
In the absence of extensive experimental data, molecular modeling and computational techniques serve as powerful tools to predict and rationalize the SAR of compounds like this compound. nih.gov Techniques such as molecular docking can be used to simulate the binding of the compound to the active site of a target enzyme, like phospholipase A2 or acyltransferase. ufms.brresearchgate.net These simulations can predict the binding orientation and affinity, providing insights into the key interactions that stabilize the ligand-protein complex.
Furthermore, QSAR studies can be employed to develop mathematical models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net For instance, docking studies of phenolic compounds with phospholipase A2 have helped to understand the structural basis for their inhibitory activity. ufms.brresearchgate.net
Mechanistic Investigations of 2 4 Chlorophenyl 2 Phenylacetic Acid
Molecular Target Identification and Validation
While the specific molecular targets of 2-(4-Chlorophenyl)-2-phenylacetic acid are not extensively defined, research on structurally related compounds provides significant insights. Phenylacetic acids (PAAs), as a class, are known to interact with various biological targets. chemimpex.com
One notable finding is the interaction of PAAs with specific gamma-hydroxybutyric acid (GHB) binding sites in the brain. nih.govresearchgate.net A study investigating the binding affinities of various PAAs to rat brain homogenates found that these compounds act as ligands for high-affinity GHB binding sites. nih.gov For instance, the structurally related non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), which is also a phenylacetic acid derivative, was identified as a GHB ligand with a Ki value of 5.1 μM. nih.govresearchgate.net This suggests that part of the pharmacological profile of PAA-based compounds could be mediated through interaction with the GHB neurotransmitter system. nih.gov The unique structure of this compound makes it a valuable tool in research concerning enzyme inhibition and receptor binding studies aimed at elucidating biochemical pathways. chemimpex.com
| Compound | Compound Type | Binding Affinity (Ki) to [3H]NCS-382 Site | Reference |
|---|---|---|---|
| gamma-hydroxyfenbufen | Fenbufen Analogue | 0.44 μM | nih.gov |
| 4-biphenylacetic acid | Fenbufen Metabolite | Higher than GHB | nih.gov |
| Diclofenac | NSAID (PAA type) | 5.1 μM | nih.govresearchgate.net |
Interaction with Biochemical Pathways
Phenylacetic acid and its derivatives are known to participate in or be products of various metabolic pathways. Endogenously, phenylacetic acid is a catabolite of phenylalanine, formed via the oxidation of phenethylamine (B48288) by monoamine oxidase and subsequent metabolism of the phenylacetaldehyde (B1677652) intermediate. wikipedia.org When used therapeutically, sodium phenylacetate (B1230308) is known to provide an alternative pathway for waste-nitrogen excretion in patients with urea (B33335) cycle disorders. It forms phenylacetyl-CoA, which conjugates with glutamine to produce phenylacetylglutamine, a substance that is then excreted by the body. wikipedia.org
The parent compound, phenylacetic acid, is also recognized as a plant hormone (auxin) and is produced by various microorganisms. wikipedia.org These interactions highlight the ability of the phenylacetic acid scaffold to engage with fundamental biochemical processes across different biological systems.
Role as a Pharmaceutical Intermediate
This compound is a key building block in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs). chemimpex.com Its stability and reactivity make it an ideal starting material or intermediate in multi-step synthetic processes in medicinal chemistry. chemimpex.com
The core chemical structure of this compound, specifically the (4-chlorophenyl)phenylmethyl moiety, is a cornerstone for a class of second-generation H1-antihistamines. This structural group is central to the pharmacophore of cetirizine (B192768) and its parent compound, hydroxyzine.
Several synthesis routes for cetirizine rely on intermediates that are directly derived from this core structure. researchgate.net For example, a common precursor is 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. researchgate.netlookchem.com This key intermediate is typically synthesized and then alkylated to introduce the ethoxyacetic acid side chain, which ultimately yields cetirizine after hydrolysis. researchgate.netlookchem.com The synthesis of the piperazine (B1678402) precursor itself often starts from 4-chlorobenzophenone, which is reduced and halogenated to form a reactive chlorobenzhydryl chloride that can then be used to alkylate piperazine. researchgate.net The structural relationship underscores the role of the (4-chlorophenyl)phenylmethyl framework as the foundational element for these widely used antihistamines.
The phenylacetic acid framework is a well-established scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Many potent NSAIDs are classified as phenylacetic acid derivatives, with diclofenac and aceclofenac (B1665411) being prominent examples. researchgate.netwisdomlib.org These drugs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. neu.edu.tr
The utility of this compound in this context is as a key intermediate for synthesizing novel analgesic and anti-inflammatory agents. chemimpex.com Its structure provides a template that can be modified to optimize interaction with the active sites of inflammatory enzymes. The identification of phenylacetic acid derivatives as ligands for GHB binding sites also suggests alternative or additional mechanisms that could be explored in the development of new anti-inflammatory therapies. nih.govresearchgate.net
| Drug Name | Chemical Classification | Primary Mechanism of Action | Reference |
|---|---|---|---|
| Diclofenac | Phenylacetic Acid Derivative | COX Enzyme Inhibition | researchgate.netneu.edu.tr |
| Aceclofenac | Phenylacetic Acid Derivative | COX Enzyme Inhibition | wisdomlib.org |
| Indomethacin | Indoleacetic Acid Derivative | COX Enzyme Inhibition | neu.edu.tr |
| Ketorolac | Pyrroleacetic Acid Derivative | COX Enzyme Inhibition | researchgate.net |
Bioactivation and Reactive Intermediate Formation in Related Compounds
The metabolic processing of xenobiotics can sometimes lead to the formation of chemically reactive intermediates, a process known as bioactivation. These reactive species can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity. While specific bioactivation pathways for this compound are not well-documented, studies on related chemical structures offer valuable mechanistic insights.
For example, the bioactivation of phenacetin, an aromatic amide, is known to proceed through cytochrome P450-mediated metabolism to generate reactive intermediates such as N-acetyl-p-benzoquinone imine (NAPQI), which can form covalent adducts with proteins and DNA. researchgate.net Another study on a series of phenyl methyl-isoxazole derivatives identified a novel bioactivation mechanism. nih.govresearchgate.net Metabolism of these compounds led to the formation of glutathione (B108866) (GSH) and cysteine conjugates, indicating the generation of an electrophilic intermediate. nih.gov The proposed mechanism involves the oxidation of a methyl group on the isoxazole (B147169) ring to form a stabilized enamine intermediate, which is then susceptible to nucleophilic attack by GSH. nih.govresearchgate.net
Furthermore, metabolic activation of some compounds can generate highly reactive ketene (B1206846) intermediates. nih.gov These examples from related chemical classes illustrate that aromatic and acetic acid-containing structures can be susceptible to metabolic bioactivation, forming reactive species that can be trapped by cellular nucleophiles like glutathione. nih.gov
Metabolic Studies of 2 4 Chlorophenyl 2 Phenylacetic Acid and Analogues
Microbial Degradation Pathways
The microbial degradation of 2-(4-Chlorophenyl)-2-phenylacetic acid is presumed to follow pathways similar to those established for Phenylacetic Acid (PAA), with modifications to accommodate the chloro-substituent. The presence of a chlorine atom on the phenyl ring introduces a degree of recalcitrance, often requiring specialized enzymatic machinery for its removal and the subsequent breakdown of the aromatic structure.
Phenylacetic Acid (PAA) Catabolic Pathway
The Phenylacetic Acid (PAA) catabolic pathway is a central metabolic route in many bacteria for the degradation of a wide range of aromatic compounds. This pathway funnels various substituted phenylacetates into the Krebs cycle. The PAA pathway is particularly well-characterized in Pseudomonas putida and Escherichia coli. The initial step involves the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by phenylacetyl-CoA ligase. This activation is a common strategy in the microbial metabolism of aromatic acids.
The subsequent steps involve the enzymatic dearomatization of the phenylacetyl-CoA molecule. This is a critical and complex phase of the pathway, leading to the opening of the stable benzene (B151609) ring. The ultimate products of the PAA pathway are common cellular metabolites such as acetyl-CoA and succinyl-CoA, which can then enter the Krebs cycle for energy production and biosynthesis.
Dioxygenation and Ring Fission Mechanisms
A key step in the degradation of aromatic compounds is the introduction of hydroxyl groups onto the aromatic ring, a reaction catalyzed by dioxygenase enzymes. This hydroxylation destabilizes the aromatic system and prepares it for subsequent cleavage. In the case of chlorinated aromatics, the position of the chlorine atom can influence the site of hydroxylation.
Following dihydroxylation, the aromatic ring is cleaved by other dioxygenases. There are two main types of ring fission: ortho-cleavage and meta-cleavage. In ortho-cleavage, the bond between the two hydroxyl-bearing carbon atoms is broken. In meta-cleavage, the bond adjacent to one of the hydroxyl groups is cleaved. The choice between these pathways is determined by the specific enzymes present in the microorganism and the nature of the substituents on the aromatic ring. For chlorinated catechols, which are common intermediates in the degradation of chlorinated aromatic compounds, both ortho- and meta-cleavage pathways have been observed.
Transformation Products and Intermediates
The microbial degradation of chlorinated aromatic compounds proceeds through a series of transformation products and intermediates. For 4-chlorophenylacetic acid, a close analogue of the title compound, several key intermediates have been identified in studies with Pseudomonas species. These findings provide a strong basis for predicting the metabolic fate of this compound.
Initial attack on the chlorinated aromatic ring is often hydroxylation. In the case of 4-chlorophenylacetic acid, microbial metabolism has been shown to produce hydroxylated intermediates such as 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid. nih.gov Another identified intermediate is homoprotocatechuic acid, which indicates that the chlorine atom is eventually removed and replaced by a hydroxyl group. nih.gov The formation of these intermediates suggests that both monooxygenases and dioxygenases are involved in the initial stages of degradation. nih.gov
Following hydroxylation and dechlorination, the resulting dihydroxylated phenylacetic acid derivative undergoes ring cleavage. For instance, the degradation of 4-chlorophenol (B41353), a related compound, proceeds via 4-chlorocatechol, which is then cleaved to form maleylacetate. Maleylacetate is a precursor to the Krebs cycle. The table below summarizes the key transformation products identified in the degradation of 4-chlorophenylacetic acid.
| Precursor Compound | Identified Intermediates/Products |
| 4-Chlorophenylacetic acid | 3-Chloro-4-hydroxyphenylacetic acid |
| 4-Chloro-3-hydroxyphenylacetic acid | |
| Homoprotocatechuic acid |
Enzymatic Activities in Metabolic Processes
The degradation of this compound and its analogues is mediated by a suite of specific enzymes. The key enzymatic activities involved are those of ligases, oxygenases, and hydrolases.
Phenylacetyl-CoA Ligase: This enzyme catalyzes the initial activation of phenylacetic acid and its derivatives by attaching a coenzyme A molecule. This step is crucial for channeling the substrate into the main degradative pathway.
Dioxygenases: These enzymes are fundamental to the breakdown of the aromatic ring. They introduce two oxygen atoms into the substrate, leading to the formation of a dihydroxylated intermediate (a catechol). The activity of dioxygenases is often the rate-limiting step in the degradation of recalcitrant aromatic compounds.
Hydrolases: After ring cleavage, the resulting aliphatic acid is further metabolized by a series of hydrolases, which break down the molecule into smaller units that can be funneled into central metabolic pathways.
The table below provides a summary of the key enzymes and their functions in the degradation of phenylacetic acid and related compounds.
| Enzyme | Function |
| Phenylacetyl-CoA Ligase | Activates phenylacetic acid to phenylacetyl-CoA |
| Dioxygenases | Catalyze the hydroxylation and subsequent cleavage of the aromatic ring |
| Hydrolases | Further degrade the aliphatic products of ring cleavage |
Role in Plant Hormone Pathways (Auxins and Gibberellins) for Related Compounds
Phenylacetic acid (PAA) is recognized as a naturally occurring auxin, a class of plant hormones that play a critical role in regulating plant growth and development. While the primary and most studied auxin is indole-3-acetic acid (IAA), PAA is also found in a wide variety of plants and exhibits auxin-like activity.
PAA influences several aspects of plant development, including cell elongation, root initiation, and fruit development. Its biological activity is generally considered to be less potent than that of IAA. However, in some plant species and developmental processes, PAA can be more effective than IAA. The signaling pathway for PAA is thought to overlap with that of IAA, involving the same receptor proteins and downstream signaling components.
The biosynthesis of PA in plants is derived from the amino acid phenylalanine. While the exact enzymatic steps are still under investigation, it is believed to be a two-step process analogous to the biosynthesis of IAA from tryptophan.
There is currently no direct evidence to suggest a significant role for PAA or its chlorinated analogues in the gibberellin pathways of plants. Gibberellins (B7789140) are another class of plant hormones that primarily regulate processes such as stem elongation, germination, and flowering. The metabolic and signaling pathways of auxins and gibberellins are largely distinct, although there can be some crosstalk and interaction between these hormonal systems in regulating certain aspects of plant development.
Theoretical and Computational Chemistry of 2 4 Chlorophenyl 2 Phenylacetic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of 2-(4-Chlorophenyl)-2-phenylacetic acid. A comparative DFT study on halogen-substituted phenylacetic acids provides a framework for understanding the impact of the chloro-substituent on the molecule's characteristics.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For substituted phenylacetic acids, the nature and position of the halogen substituent can significantly modulate this energy gap.
Furthermore, these calculations can predict various physicochemical properties. The dipole moment, for instance, offers insights into the molecule's polarity, which influences its solubility and intermolecular interactions. The Mulliken atomic charges provide a way to understand the distribution of electron density across the molecule, highlighting electropositive and electronegative centers that are susceptible to nucleophilic and electrophilic attack, respectively.
Vibrational frequencies calculated using DFT methods, when compared with experimental infrared (IR) and Raman spectra, allow for a detailed assignment of vibrational modes. This comparison helps in confirming the molecular structure and understanding the vibrational characteristics of different functional groups within the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid group, the C-Cl stretching of the chlorophenyl group, and various aromatic C-H and C-C stretching and bending modes.
Table 1: Calculated Physicochemical Properties of Substituted Phenylacetic Acids (Illustrative)
| Property | 2-Phenylacetic Acid | This compound |
|---|---|---|
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
Note: The values in this table are illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Computational Modeling for Reaction Optimization
While specific studies on the computational modeling for the reaction optimization of this compound synthesis are not extensively documented in the public domain, the principles of this approach are well-established. Computational modeling can be a powerful tool to enhance reaction yields, minimize byproducts, and understand reaction mechanisms.
For the synthesis of this compound, which could involve reactions such as the hydrolysis of a corresponding nitrile or the oxidation of a suitable alcohol, computational models could be employed to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathway can be identified. This helps in understanding the reaction mechanism and identifying potential bottlenecks.
Optimize Reaction Conditions: Computational models can predict how changes in temperature, pressure, and solvent affect reaction rates and equilibria. This allows for the in silico screening of reaction conditions to find the optimal set for maximizing the yield of the desired product.
Catalyst Design: If the synthesis involves a catalyst, computational methods can be used to design more efficient catalysts by modeling the catalyst-substrate interactions and the catalytic cycle.
For instance, in a phase-transfer catalyzed hydrolysis of 2-(4-chlorophenyl)-2-phenylacetonitrile, computational modeling could be used to study the interaction of the phase-transfer catalyst with the reactants and to understand how this interaction facilitates the reaction.
Molecular Geometry and Conformation Analysis
The three-dimensional structure of this compound is crucial for its physical properties and biological activity. The presence of two phenyl rings attached to a central chiral carbon atom, along with a carboxylic acid group, allows for considerable conformational flexibility.
Quantum chemical calculations, specifically geometry optimization, can predict the most stable conformation of the molecule in the gas phase. These calculations provide detailed information about bond lengths, bond angles, and dihedral (torsional) angles.
Table 2: Key Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (acetic acid) | Å |
| Bond Length | C-C (phenyl) | Å |
| Bond Length | C-Cl | Å |
| Bond Angle | O-C-O (carboxyl) | ° |
Note: These values are illustrative and would be obtained from geometry optimization calculations at a specific level of theory.
Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
Currently, there is a lack of specific molecular docking studies in the scientific literature that focus on this compound as a ligand. However, docking studies have been performed on structurally related phenylacetic acid derivatives against various biological targets. These studies can provide insights into the potential biological targets for this compound.
For a hypothetical docking study of this compound, the following steps would be taken:
Selection of a Protein Target: Based on the known biological activities of similar compounds (e.g., anti-inflammatory, analgesic), a relevant protein target such as cyclooxygenase (COX) or a specific enzyme or receptor would be chosen.
Preparation of Ligand and Protein Structures: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using docking software, the ligand would be placed into the active site of the protein, and various conformations and orientations would be sampled.
Scoring and Analysis: The resulting poses would be scored based on their binding energy, which is an estimation of the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed.
The presence of the 4-chlorophenyl group in this compound could lead to specific hydrophobic and halogen bonding interactions within a protein's active site, potentially enhancing its binding affinity compared to unsubstituted phenylacetic acid.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-2-phenylacetic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or condensation reactions. For example, reacting 4-chlorophenylacetic acid with a phenylacetyl chloride derivative under acidic conditions. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to acyl chloride) and using catalysts like AlCl₃ . Post-synthesis, yields (~70%) can be improved via reflux in anhydrous dichloromethane and inert atmospheres to minimize side reactions .
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous DCM |
| Catalyst | AlCl₃ (0.5 eq) |
| Temperature | Reflux (40°C) |
| Reaction Time | 12–24 hours |
Q. How is this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.35–7.05 (m, aromatic protons), 4.86 (s, α-proton) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+Na]⁺ at m/z 386.1250 (calc. for C₂₃H₂₂NOCl) .
- Infrared Spectroscopy (IR) : Stretching bands for carboxylic acid (1700–1725 cm⁻¹) and C-Cl (550–750 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry (e.g., chiral center at C2) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during reactions involving volatile reagents (e.g., SOCl₂) .
- Waste Disposal : Segregate halogenated organic waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can stereochemical purity of this compound derivatives be assessed?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers .
- Optical Rotation : Compare [α]₂₀ᴰ values with literature (e.g., (R)-isomer: [α]₂₀ᴰ = +12.5° in methanol) .
- Circular Dichroism (CD) : Detect Cotton effects at 220–250 nm for aromatic transitions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Cocrystallization : Obtain single crystals for X-ray diffraction to confirm bond angles and torsional strain .
- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals in crowded regions (e.g., aromatic δ 7.0–7.5) .
Q. How can this compound be functionalized for pharmacological studies?
- Methodological Answer :
-
Amide Formation : React with amines (e.g., 3-phenylpropylamine) using EDC/HOBt coupling to generate bioactive derivatives (e.g., CB1 receptor ligands) .
-
Thiazolidinone Derivatives : Condense with thioureas to form 1,3-thiazolidin-4-ones for antimicrobial screening .
-
Esterification : Convert to methyl esters using MeOH/H₂SO₄ to enhance membrane permeability .
Derivative Biological Target Activity Amide (e.g., Compound 10b) Cannabinoid CB1 Receptor Antagonist (IC₅₀ = 12 nM) Thiazolidinone Bacterial efflux pumps Inhibitor (MIC = 8 µg/mL)
Q. What in vivo metabolic pathways involve this compound?
- Methodological Answer :
- Phase I Metabolism : Hydroxylation at the 4′-position by CYP450 enzymes (e.g., CYP3A4) .
- Phase II Conjugation : Glucuronidation via UGT1A9, detected via LC-MS/MS in urine .
- Toxicokinetics : Monitor plasma half-life (t₁/₂ = 4.2 h) and renal clearance (CLrenal = 0.8 L/h) in rodent models .
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported for this compound?
- Methodological Answer :
- Recrystallization Solvent : Reproduce using ethyl acetate/hexane (mp 125°C) vs. methanol (mp 118–120°C) due to polymorphism .
- DSC Analysis : Perform differential scanning calorimetry to identify polymorphic transitions (e.g., Form I vs. Form II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
